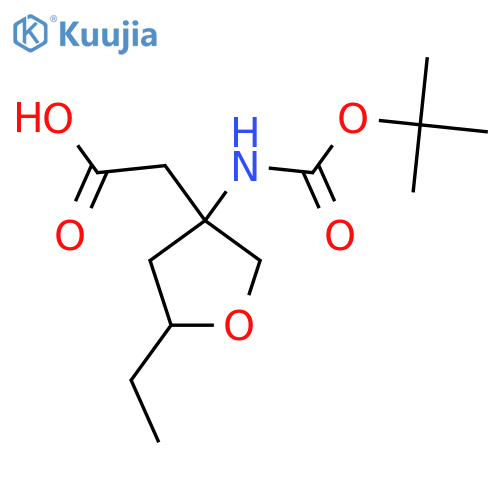

Cas no 2160525-19-7 (2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid)

2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid

- 2160525-19-7

- EN300-1285635

- 2-(3-{[(tert-butoxy)carbonyl]amino}-5-ethyloxolan-3-yl)acetic acid

-

- インチ: 1S/C13H23NO5/c1-5-9-6-13(8-18-9,7-10(15)16)14-11(17)19-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)

- InChIKey: PRVPNGOMEUEKAK-UHFFFAOYSA-N

- ほほえんだ: O1CC(CC(=O)O)(CC1CC)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 273.15762283g/mol

- どういたいしつりょう: 273.15762283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1285635-100mg |

2-(3-{[(tert-butoxy)carbonyl]amino}-5-ethyloxolan-3-yl)acetic acid |

2160525-19-7 | 100mg |

$741.0 | 2023-10-01 | ||

| Enamine | EN300-1285635-250mg |

2-(3-{[(tert-butoxy)carbonyl]amino}-5-ethyloxolan-3-yl)acetic acid |

2160525-19-7 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1285635-50mg |

2-(3-{[(tert-butoxy)carbonyl]amino}-5-ethyloxolan-3-yl)acetic acid |

2160525-19-7 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1285635-500mg |

2-(3-{[(tert-butoxy)carbonyl]amino}-5-ethyloxolan-3-yl)acetic acid |

2160525-19-7 | 500mg |

$809.0 | 2023-10-01 | ||

| Enamine | EN300-1285635-5000mg |

2-(3-{[(tert-butoxy)carbonyl]amino}-5-ethyloxolan-3-yl)acetic acid |

2160525-19-7 | 5000mg |

$2443.0 | 2023-10-01 | ||

| Enamine | EN300-1285635-10000mg |

2-(3-{[(tert-butoxy)carbonyl]amino}-5-ethyloxolan-3-yl)acetic acid |

2160525-19-7 | 10000mg |

$3622.0 | 2023-10-01 | ||

| Enamine | EN300-1285635-1000mg |

2-(3-{[(tert-butoxy)carbonyl]amino}-5-ethyloxolan-3-yl)acetic acid |

2160525-19-7 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1285635-1.0g |

2-(3-{[(tert-butoxy)carbonyl]amino}-5-ethyloxolan-3-yl)acetic acid |

2160525-19-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1285635-2500mg |

2-(3-{[(tert-butoxy)carbonyl]amino}-5-ethyloxolan-3-yl)acetic acid |

2160525-19-7 | 2500mg |

$1650.0 | 2023-10-01 |

2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid 関連文献

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acidに関する追加情報

Introduction to 2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid (CAS No. 2160525-19-7)

2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid, identified by its CAS number 2160525-19-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structure, which includes a protected amino group and an oxolane ring. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

The structure of 2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid is notable for its ability to serve as a precursor in the synthesis of various bioactive compounds. The tert-butoxycarbonyl (Boc) group, a well-known protecting group in organic chemistry, ensures the stability of the amino function during synthetic processes, allowing for selective modifications at other positions. This characteristic is particularly valuable in multi-step syntheses where regioselectivity is crucial.

The oxolane ring, also known as an ethylene oxide derivative, introduces a cyclic ether moiety into the molecule. This structural feature can influence the compound's solubility, metabolic stability, and interactions with biological targets. In pharmaceutical applications, such cyclic ethers are often designed to enhance binding affinity or to modulate pharmacokinetic properties.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like those derived from oxolane rings in drug design. These structures can mimic natural biomolecules and often exhibit favorable pharmacological profiles. The compound in question, 2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid, represents an example of how such scaffolds can be integrated into novel therapeutic agents.

In the context of drug development, this compound may serve as a building block for synthesizing small-molecule inhibitors or activators targeting specific biological pathways. The protected amino group can be deprotected under mild acidic conditions to yield a free amine, which can then be further functionalized via coupling reactions such as amide or urea bond formation. This flexibility makes it a valuable asset in medicinal chemistry libraries.

One of the most compelling aspects of 2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid is its potential application in the synthesis of peptide mimetics. Peptides are essential signaling molecules in biological systems, but their use as therapeutics is often limited by issues such as poor stability and rapid degradation. By incorporating non-peptide scaffolds like the oxolane ring, researchers can design molecules that mimic peptide functions while overcoming these limitations.

Current research in this area has shown promising results in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability to modify both the protecting group and the oxolane ring allows for fine-tuning of molecular properties such as solubility, binding affinity, and metabolic stability. These factors are crucial for optimizing drug candidates for clinical use.

The synthetic pathways involving 2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid have been optimized to ensure high yields and purity. Modern synthetic techniques, including flow chemistry and automated purification methods, have further enhanced the efficiency of producing this compound on scales suitable for research and development purposes.

In conclusion, 2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid (CAS No. 2160525-19-7) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and potential applications in drug design. Its role as an intermediate in synthesizing bioactive compounds underscores its importance in ongoing research efforts aimed at developing novel therapeutic agents.

2160525-19-7 (2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid) 関連製品

- 106615-61-6(5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one)

- 2111465-25-7([1,2,4]triazolo[4,3-a]pyrazin-6-amine)

- 2680718-14-1(tert-butyl N-cyclopropyl-N-(2-nitrophenyl)methylcarbamate)

- 64072-89-5(Prosta-5,12-dien-1-oicacid, 9,15-dihydroxy-11-oxo-, (5Z,9a,12E,15S)-)

- 1272231-81-8(Tert-butyl 3-amino-5-methanesulfonylbenzoate)

- 866021-03-6(L-745,870 Trihydrochloride)

- 5507-44-8(Diethoxymethylvinylsilane)

- 1263212-32-3(3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine)

- 50356-03-1(Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-)

- 2034498-62-7((4,4-difluoropiperidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone)